4-(Hexylsulfanyl)butyl selenocyanate
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Overview
Description
4-(Hexylsulfanyl)butyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a butyl chain with a hexylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hexylsulfanyl)butyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with an appropriate alkyl halide. The general reaction involves the nucleophilic substitution of the halide by the selenocyanate ion in an alcohol or acetone solution . The reaction conditions typically include:
Solvent: Alcohol or acetone
Temperature: Room temperature to reflux
Reagents: Potassium selenocyanate and alkyl halide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylsulfanyl)butyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction of the selenocyanate group can yield selenols, which can further oxidize to diselenides.
Substitution: The selenocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Alcohols, acetone, dichloromethane
Major Products
Oxidation: Seleninic acids
Reduction: Selenols, diselenides
Substitution: Various substituted selenocyanates
Scientific Research Applications
4-(Hexylsulfanyl)butyl selenocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Hexylsulfanyl)butyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can modulate redox balance by participating in redox reactions, thereby influencing cellular processes. It can target various molecular pathways, including those involving reactive oxygen species (ROS) and reactive nitrogen species (RNS), and enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) .
Comparison with Similar Compounds
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison
4-(Hexylsulfanyl)butyl selenocyanate is unique due to its specific alkyl chain and hexylsulfanyl substituent, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
918945-54-7 |
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Molecular Formula |
C11H21NSSe |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-hexylsulfanylbutyl selenocyanate |
InChI |
InChI=1S/C11H21NSSe/c1-2-3-4-5-8-13-9-6-7-10-14-11-12/h2-10H2,1H3 |
InChI Key |
AGXKYAPKBZWONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCC[Se]C#N |
Origin of Product |
United States |
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